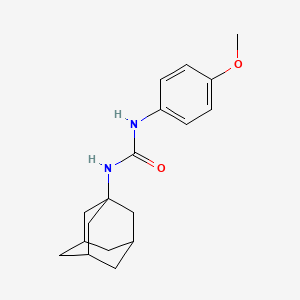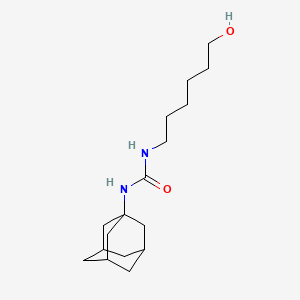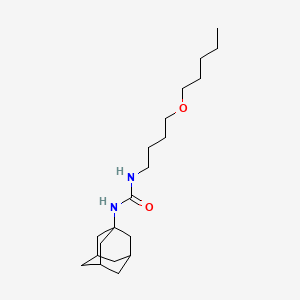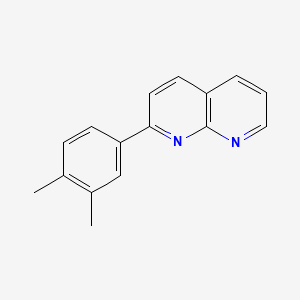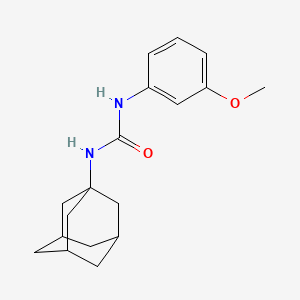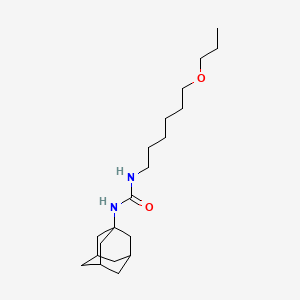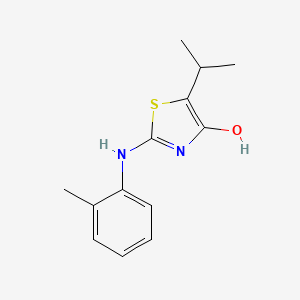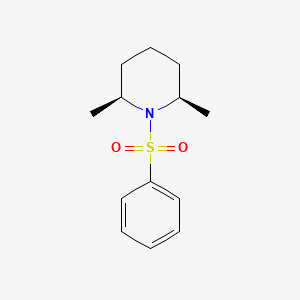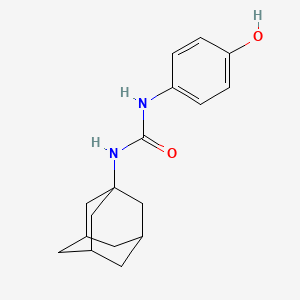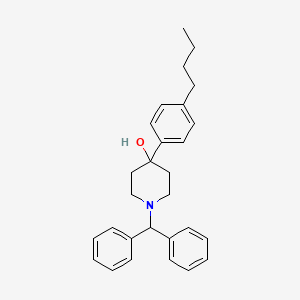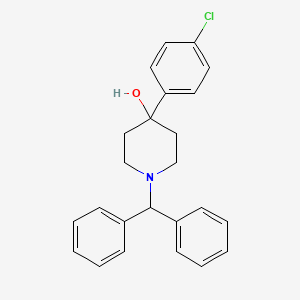
18-Methylaminocoronaridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-Methylaminocoronaridine is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont
准备方法
The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:
Initial Derivatization: Ibogaine is first converted into a suitable intermediate through a series of chemical reactions.
Methylation: The intermediate is then methylated using methylamine under controlled conditions.
Purification: The final product is purified using chromatographic techniques to obtain high-purity this compound.
化学反应分析
18-Methylaminocoronaridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its pharmacological properties.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Researchers have explored its effects on biological systems, particularly its interactions with nicotinic acetylcholine receptors.
作用机制
The mechanism of action of 18-Methylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist at these receptors, blocking their activity and thereby reducing the reinforcing effects of addictive substances. This compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile .
相似化合物的比较
18-Methylaminocoronaridine is similar to other ibogaine derivatives, such as:
2-Methoxyethyl-18-methoxycoronaridinate: This compound has a slightly stronger effect as an NMDA antagonist and weaker effects on opioid receptors compared to this compound.
18-Methoxycoronaridine: Another derivative with similar anti-addictive properties but different pharmacological profiles.
Coronaridine: The parent compound from which this compound is derived.
Ibogaine: The natural alkaloid from which all these derivatives are synthesized.
The uniqueness of this compound lies in its specific molecular modifications, which enhance its selectivity and potency as an anti-addiction agent.
属性
分子式 |
C22H29N3O2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
methyl (1S,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14?,15-,20-,22+/m0/s1 |
InChI 键 |
YKMOJVPLIUXEIP-JNBMDGLNSA-N |
手性 SMILES |
CNCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
规范 SMILES |
CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


